N,N-bis(trideuteriomethyl)nitrous amide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N,N-bis(trideuteriomethyl)nitrous amide involves several steps, including the reaction of specific nitroso and amide compounds. For instance, the direct amidation of aldehydes with nitroso compounds catalyzed by N-heterocyclic carbene offers a method for synthesizing N-arylhydroxamic acids, which shares some conceptual similarity with the synthesis pathways that might be involved in creating N,N-bis(trideuteriomethyl) compounds (Wong et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds analogous to N,N-bis(trideuteriomethyl)nitrous amide has been studied through various techniques. Crystal and molecular structures of acyclic sulfur−nitrogen compounds, for example, provide insights into electron delocalization and bond lengths that could be relevant for understanding the structural characteristics of N,N-bis(trideuteriomethyl)nitrous amide derivatives (Haas et al., 1996).
Chemical Reactions and Properties
The reactivity of N,N-bis(trideuteriomethyl)nitrous amide-like compounds in chemical reactions can be inferred from studies on similar structures. The reductive transamidation of N-acyl benzotriazoles with nitro compounds, for example, demonstrates the potential for diverse chemical transformations and the formation of N-deuterated amides under certain conditions (Bai et al., 2023).
Physical Properties Analysis
The physical properties of compounds structurally related to N,N-bis(trideuteriomethyl)nitrous amide, such as solubility, thermal stability, and crystallinity, can be crucial for their practical applications. Polymers based on amide-imide structures, for instance, exhibit significant inherent viscosities, thermal stability, and solubility in polar organic solvents, which are important parameters for materials science applications (Faghihi et al., 2011).
Chemical Properties Analysis
The chemical properties of N,N-bis(trideuteriomethyl)nitrous amide and related compounds, such as their reactivity with other chemical species, stability under various conditions, and potential as catalysts or reagents in organic synthesis, are essential for understanding their utility in chemical research. Studies on the deoxygenative reduction of amides, for instance, highlight the role of specific catalysts in facilitating the conversion of tertiary and secondary amides to amines, a process that may share mechanistic similarities with reactions involving N,N-bis(trideuteriomethyl) compounds (Barger et al., 2020).
Scientific Research Applications
Nitrous Oxide Emissions and Environmental Impact
Formation of Carcinogenic N-nitroso Compounds : Research highlights the risk of forming carcinogenic N-nitroso compounds from dietary precursors in the stomach, emphasizing the significant dietary intake of nitrosatable groups and the carcinogenicity of the resulting N-nitroso derivatives. This underscores the importance of understanding N-nitroso compound formation mechanisms in various contexts, including environmental and dietary exposures (Shephard, Schlatter, & Lutz, 1987).
Nitrous Oxide Emission from Aquaculture : Aquaculture has been identified as a significant anthropogenic source of nitrous oxide (N2O) emission, a potent greenhouse gas. The review suggests that aquaculture's global N2O-N emission could account for a substantial percentage of anthropogenic N2O-N emission by 2030 if the industry continues to grow at the current rate. The mechanisms and factors affecting N2O production in aquaculture systems are discussed, along with potential mitigation methods such as aquaponic and biofloc technology aquaculture (Hu et al., 2012).
Mitigation Strategies for Nitrous Oxide Emissions
- Inhibition of Nitrification to Mitigate Emissions : A review on the use of nitrification inhibitors (NIs) to treat grazed pasture soils presents a viable strategy to mitigate nitrate leaching and nitrous oxide emissions in grazed grassland. The effectiveness of NIs, such as dicyandiamide (DCD) and 3,4-dimethylpyrazole phosphate (DMPP), in reducing NO3− leaching and N2O emissions from grazed pastures is highlighted, along with the potential for increased pasture production and decreased cation leaching (Di & Cameron, 2016).
Challenges and Opportunities in Nitrous Oxide Emission Research
- Quantifying Nitrous Oxide Production Pathways : The critical review on quantifying N2O production pathways in wastewater treatment systems using isotope technology outlines the current status and limitations of different isotope approaches for N2O production pathway quantification. It underscores the need for further improvement in the accuracy and reliability of isotope technology in quantifying N2O production pathways in various environmental settings (Duan et al., 2017).
Safety And Hazards
properties
IUPAC Name |
N,N-bis(trideuteriomethyl)nitrous amide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O/c1-4(2)3-5/h1-2H3/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFJAHHVKNCGLG-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C([2H])([2H])[2H])N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00170454 | |
Record name | Methan-d3-amine, N-(methyl-d3)-N-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00170454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-bis(trideuteriomethyl)nitrous amide | |
CAS RN |
17829-05-9 | |
Record name | Methan-d3-amine, N-(methyl-d3)-N-nitroso- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017829059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methan-d3-amine, N-(methyl-d3)-N-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00170454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17829-05-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.